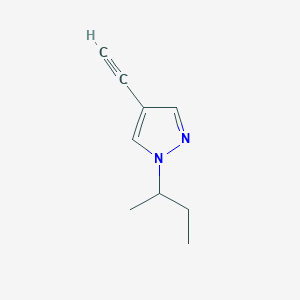
1-(butan-2-yl)-4-ethynyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(butan-2-yl)-4-ethynyl-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The “1-(butan-2-yl)” part refers to a butyl group attached to the first position of the pyrazole ring . The “4-ethynyl” part refers to an ethynyl group (a carbon-carbon triple bond) attached to the fourth position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the butan-2-yl and ethynyl groups attached at the 1 and 4 positions, respectively . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, as well as the butan-2-yl and ethynyl groups. The pyrazole ring is aromatic and relatively stable, but can participate in various chemical reactions . The butan-2-yl group might undergo reactions typical of alkyl groups, while the ethynyl group could potentially participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of the molecule, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be determined by the presence of functional groups .科学的研究の応用
Antimicrobial and Anticancer Activities
Pyrazole derivatives, including those similar to 1-(butan-2-yl)-4-ethynyl-1H-pyrazole, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, Rathinamanivannan et al. (2019) synthesized a series of 2-pyrazoline derivatives and assessed their in silico and in vitro activities against bacterial proteins and breast cancer proteins. The study revealed significant binding affinities and anticancer properties based on MTT assays, alongside antimicrobial activities against synthesized derivatives (Rathinamanivannan et al., 2019).
Synthesis and Characterization
Research efforts have also focused on the synthesis and characterization of pyrazole derivatives, which are critical for understanding their properties and potential applications. For example, Bonacorso et al. (2011) reported the regioselective synthesis of succinyl-spaced pyrazoles, demonstrating facile access to these compounds and highlighting their potential in various chemical synthesis applications (Bonacorso et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-butan-2-yl-4-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8(3)11-7-9(5-2)6-10-11/h2,6-8H,4H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDFCSJOZTANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
![Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2983298.png)
![(3,4-Dimethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2983301.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2983305.png)
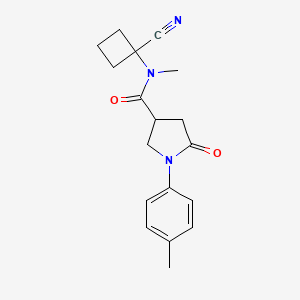

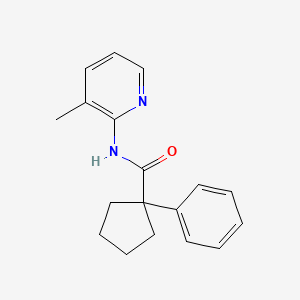
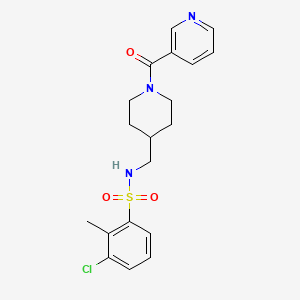
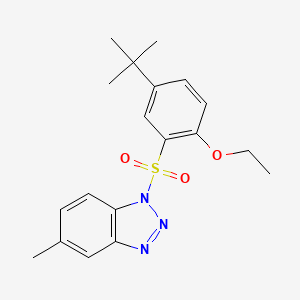

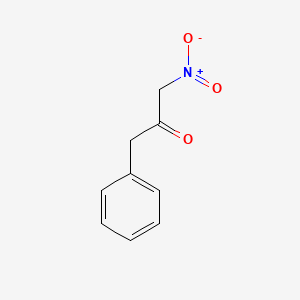
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2983318.png)
